Histapyrrodine hydrochloride
Overview
Description
Histapyrrodine hydrochloride is an antihistamine with anticholinergic properties. It is primarily used for its therapeutic value in treating anxiety, neurotonic manifestations, and states of aggression . The compound is known for its ability to block histamine receptors, thereby reducing allergic reactions and other histamine-related symptoms.
Mechanism of Action
Target of Action
Histapyrrodine hydrochloride is primarily an antihistamine . It targets the H1 receptors , which play a crucial role in allergic reactions . By blocking these receptors, histapyrrodine can alleviate symptoms associated with allergies .
Mode of Action
As an antihistamine, this compound works by blocking the H1 receptors . This prevents histamine, a compound released by the body during an allergic reaction, from binding to these receptors and triggering symptoms such as itching, sneezing, and runny nose .
Biochemical Pathways
This compound is involved in the H1-antihistamine action pathway . By blocking the H1 receptors, it inhibits the effects of histamine, thereby reducing the symptoms of an allergic reaction .
Pharmacokinetics
Like other antihistamines, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the reduction of allergic symptoms . By blocking the H1 receptors, it prevents histamine from triggering an allergic response, thereby alleviating symptoms such as itching, sneezing, and runny nose .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that individual factors such as age, health status, and other medications can also influence the drug’s effectiveness and potential side effects .
Biochemical Analysis
Cellular Effects
It is known to have neuro-sedative properties, suggesting it may influence neuronal cell function
Molecular Mechanism
It is known to have antihistamine properties, suggesting it may bind to histamine receptors and inhibit their activity
Metabolic Pathways
Histapyrrodine hydrochloride is involved in the histapyrrodine H1-antihistamine action pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Histapyrrodine hydrochloride can be synthesized through various methods involving the reaction of N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline with hydrochloric acid. The synthesis typically involves the following steps:
Formation of N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline: This is achieved by reacting benzyl chloride with N-(2-pyrrolidin-1-ylethyl)aniline in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Histapyrrodine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline or pyrrolidine derivatives.
Scientific Research Applications
Histapyrrodine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antihistamine activity.
Biology: Employed in studies related to histamine receptors and their role in allergic reactions.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, neurotonic disorders, and aggressive behavior.
Industry: Utilized in the development of new antihistamine drugs and formulations.
Comparison with Similar Compounds
Histapyrrodine hydrochloride is unique compared to other antihistamines due to its dual action as both an antihistamine and an anticholinergic agent. Similar compounds include:
Diphenhydramine: Another antihistamine with sedative properties.
Chlorpheniramine: Known for its antihistamine effects but with less anticholinergic activity.
Promethazine: An antihistamine with strong sedative and anticholinergic effects.
This compound stands out due to its balanced profile of antihistamine and anticholinergic activities, making it suitable for treating a broader range of symptoms.
Properties
IUPAC Name |
N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKYILQQGSUEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
493-80-1 (Parent) | |
Record name | Histapyrrodine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70976647 | |
Record name | N-Benzyl-N-[2-(pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6113-17-3 | |
Record name | Histapyrrodine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6113-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Histapyrrodine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-N-[2-(pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HISTAPYRRODINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W1AQ870ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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